ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxylate
Description
Ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused ring system containing three nitrogen atoms and an ethyl carboxylate ester group. This compound belongs to a broader class of triazatricyclo derivatives, which are of interest in medicinal chemistry and materials science due to their structural complexity and tunable electronic properties .
Properties
IUPAC Name |
ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-14(19)16-8-6-11-10(9-16)13(18)17-7-4-3-5-12(17)15-11/h3-5,7H,2,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJFJDKYJNWUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, leading to the formation of substituted products. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
Ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Triazatricyclo Core
The triazatricyclo framework allows for diverse substituent modifications, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl, benzoyl) may polarize the triazatricyclo system, altering solubility and intermolecular interactions.
- Hydrogen Bonding : The 2-oxo group and carboxylate ester enable hydrogen bonding, critical for crystal packing and biological target interactions .
Crystallographic and Hydrogen Bonding Patterns
- Crystal Packing : In ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, N–H···O hydrogen bonds form inversion dimers (R₂²(8) motif) and sheets along [100], stabilized by C–H···O interactions . Similar motifs are expected in the target compound.
- Puckering Analysis : General ring puckering coordinates (Cremer-Pople parameters) may differ between analogs due to substituent-induced strain .
Biological Activity
Ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 286.29 g/mol. Its structure includes a triazatricyclo framework which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These targets may include enzymes involved in metabolic pathways and receptors that mediate cellular responses.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead in the development of new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
In addition to antimicrobial activity, this compound has shown promise in anticancer research. Preliminary studies have indicated that the compound can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways.
Case Studies
-
Study on Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. The study concluded that the compound demonstrated potent antibacterial activity comparable to conventional antibiotics. -
Anticancer Research
In a laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in markers associated with apoptosis.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Tricyclic Framework : The initial step involves cyclization reactions using appropriate precursors.
- Functional Group Modifications : Subsequent reactions modify functional groups to enhance biological activity.
- Purification : The final product is purified using chromatographic techniques to ensure high purity levels for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
